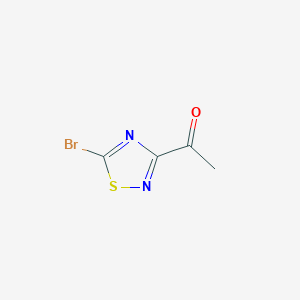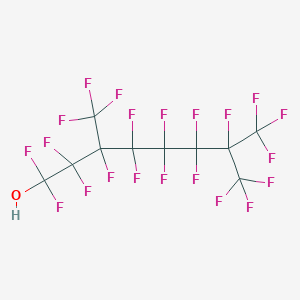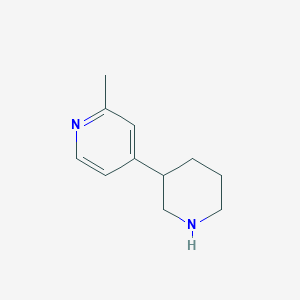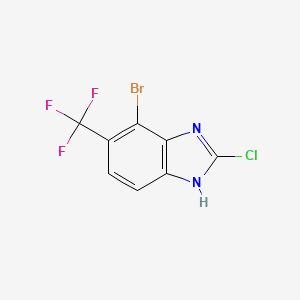
(R)-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic organic compound that features a triazole ring and a silyl ether group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the silyl ether group: The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the final product: The intermediate compounds are then coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions may target the carbonyl group in the butan-2-one moiety.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including antifungal, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Lacks the silyl ether group.
®-3-((Trimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a different silyl ether group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H23N3O2Si |
|---|---|
Poids moléculaire |
269.41 g/mol |
Nom IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H23N3O2Si/c1-10(17-18(5,6)12(2,3)4)11(16)7-15-9-13-8-14-15/h8-10H,7H2,1-6H3/t10-/m1/s1 |
Clé InChI |
NXHGDUSBJCHRMT-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)


![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)





